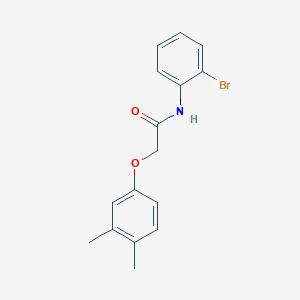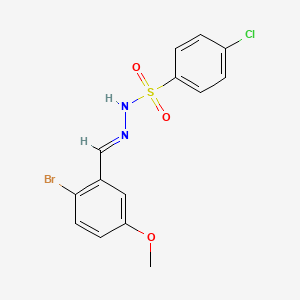
1-(3,4-dichlorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dichlorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione, also known as dichloroacetate (DCA), is a small molecule drug that has been extensively studied for its potential therapeutic applications. DCA has been shown to have promising effects in treating various diseases, including cancer, metabolic disorders, and neurological disorders. In
作用机制
The mechanism of action of DCA involves the inhibition of PDK, which leads to the activation of PDH. This results in a shift in cellular metabolism from glycolysis to oxidative phosphorylation, leading to decreased cancer cell proliferation and increased apoptosis. DCA also has other effects on cellular metabolism, including increased fatty acid oxidation and decreased lipogenesis.
Biochemical and Physiological Effects
DCA has been shown to have a variety of biochemical and physiological effects. In cancer cells, DCA has been shown to decrease cell proliferation and increase apoptosis. In skeletal muscle cells, DCA has been shown to increase insulin sensitivity and improve glucose uptake. In adipose tissue, DCA has been shown to increase fatty acid oxidation and decrease lipogenesis. In neurons, DCA has been shown to improve mitochondrial function and decrease oxidative stress.
实验室实验的优点和局限性
One advantage of using DCA in lab experiments is that it is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. DCA is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using DCA in lab experiments is that it can have off-target effects on other enzymes and metabolic pathways, which could complicate the interpretation of results.
未来方向
There are many potential future directions for research on DCA. One area of research is in developing more potent and selective inhibitors of PDK that could have improved efficacy and fewer off-target effects. Another area of research is in developing combination therapies that could enhance the anti-cancer effects of DCA. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCA in different cell types and disease states.
合成方法
The synthesis of DCA involves the reaction of 1-(3,4-dichlorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedioneic acid with hydrazine hydrate and 2-hydroxybenzaldehyde under reflux in ethanol. The resulting product is then purified by recrystallization to obtain pure DCA. This synthesis method has been well established and is widely used in both academic and industrial settings.
科学研究应用
DCA has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in cancer treatment. DCA has been shown to selectively target cancer cells by inhibiting the mitochondrial enzyme pyruvate dehydrogenase kinase (PDK), which leads to the activation of pyruvate dehydrogenase (PDH). This results in a shift in cellular metabolism from glycolysis to oxidative phosphorylation, leading to decreased cancer cell proliferation and increased apoptosis.
In addition to cancer treatment, DCA has also been studied for its potential applications in treating metabolic disorders such as diabetes and obesity. DCA has been shown to increase insulin sensitivity and improve glucose uptake in skeletal muscle cells, which could lead to improved glucose control in diabetic patients. DCA has also been shown to increase fatty acid oxidation and decrease lipogenesis in adipose tissue, which could lead to improved weight loss in obese patients.
DCA has also been studied for its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. DCA has been shown to improve mitochondrial function and decrease oxidative stress in neurons, which could lead to improved cognitive function and decreased neurodegeneration.
属性
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-[(2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-12-6-5-10(8-13(12)18)20-16(23)11(15(22)19-20)7-9-3-1-2-4-14(9)21/h1-8,21H,(H,19,22)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYTUYUCLOMYRU-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-1-(3,4-dichlorophenyl)-4-[(2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(2,4-dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5733945.png)



![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)
![2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5733979.png)

![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)

![3-[1-(3-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5734009.png)

![N-{[(4-fluorobenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5734017.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-thiophenecarbohydrazide](/img/structure/B5734024.png)
![ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5734037.png)